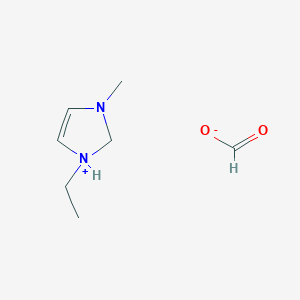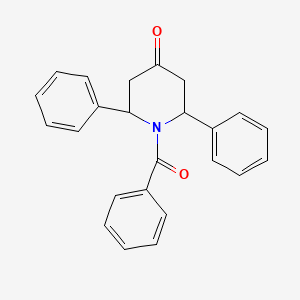![molecular formula C36H24N6 B15160196 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] CAS No. 848441-36-1](/img/structure/B15160196.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] is a complex organic compound characterized by its unique structure, which includes biphenyl and benzimidazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with pyridin-2-yl-benzimidazole under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted biphenyl-benzimidazole compounds .
科学的研究の応用
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4,4’-Bis(pyridin-4-yl)biphenyl: Similar in structure but lacks the benzimidazole moiety.
1,3-Bis(3,5-dipyrid-3-ylphenyl)benzene: Contains pyridine and biphenyl units but arranged differently.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Another compound with similar functional groups but different overall structure.
Uniqueness
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] is unique due to its combination of biphenyl and benzimidazole units, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
848441-36-1 |
|---|---|
分子式 |
C36H24N6 |
分子量 |
540.6 g/mol |
IUPAC名 |
2-pyridin-2-yl-1-[4-[4-(2-pyridin-2-ylbenzimidazol-1-yl)phenyl]phenyl]benzimidazole |
InChI |
InChI=1S/C36H24N6/c1-3-13-33-29(9-1)39-35(31-11-5-7-23-37-31)41(33)27-19-15-25(16-20-27)26-17-21-28(22-18-26)42-34-14-4-2-10-30(34)40-36(42)32-12-6-8-24-38-32/h1-24H |
InChIキー |
FSCYPYMMQQRWPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)C4=CC=C(C=C4)N5C6=CC=CC=C6N=C5C7=CC=CC=N7)C8=CC=CC=N8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)

![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)


![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)

![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)




![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
